tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate
Description
tert-Butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate is a bicyclic organic compound featuring a partially unsaturated pyrrole ring (2,5-dihydro-1H-pyrrole) substituted with a tert-butyl ester group at position 1 and a methyl group at position 3. The tert-butyl ester acts as a protective group, enhancing solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and stabilizing the molecule during synthetic modifications . The 2,5-dihydro-1H-pyrrole core provides a conjugated system that participates in cycloaddition reactions and serves as a scaffold for pharmaceutical intermediates .
Key structural features:
- tert-Butyl ester: Imparts steric bulk and hydrophobicity, critical for crystallization and purification .
- 3-Methyl substituent: Electron-donating group influencing regioselectivity in electrophilic substitutions .
- Partial unsaturation: The 2,5-dihydro-1H-pyrrole ring allows for further functionalization via hydrogenation or oxidation .
Properties
IUPAC Name |
tert-butyl 3-methyl-2,5-dihydropyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h5H,6-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZAXFMJUXBDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 3-Methyl-2,5-dihydro-1H-pyrrole
The most common synthetic route to tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate involves the Boc protection of the nitrogen atom on the 3-methylpyrroline scaffold. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalytic base.
- Starting material: 3-methyl-2,5-dihydro-1H-pyrrole (free amine form)
- Reagents: Boc2O (1.2 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents) as catalyst
- Solvent: Dry acetonitrile or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature, stirred overnight
- Workup: Dilution with diethyl ether, washing with sodium bicarbonate and brine, drying over magnesium sulfate, filtration, and concentration
- Purification: Column chromatography (hexanes/ethyl acetate) yields the Boc-protected product as a colorless oil with typical yields around 85%.
This method is well-documented and provides a straightforward route to the target compound with high purity and yield.
Key Experimental Findings and Yields
Detailed Research Findings
The Boc protection step is critical to stabilize the nitrogen and facilitate further synthetic transformations. The use of DMAP as a nucleophilic catalyst accelerates the reaction and improves yield.
The Zr-catalyzed method offers a novel approach to access tetrasubstituted pyrroles and pyrrolines under mild aqueous conditions, showing tolerance to various functional groups, which could be adapted to synthesize Boc-protected 3-methyl derivatives.
Purification and characterization of the product typically involve silica gel chromatography and NMR spectroscopy, confirming the integrity of the Boc group and the methyl substitution pattern.
Summary Table of Preparation Methods
| Step No. | Method Description | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | Direct Boc protection of free 3-methylpyrroline | Boc2O, DMAP, THF, 0°C to rt | Simple, high yield, widely used | Requires availability of free amine |
| 2 | Zr-catalyzed synthesis from N-acyl aminoaldehydes | ZrCl4 catalyst, Amberlyst-15, aqueous solvent | Mild conditions, broad substrate scope | More complex catalyst system |
| 3 | Multi-step synthesis via thioester reduction and Boc protection | CDI, DIBAL-H, TFA, Boc2O | High purity, versatile | Multi-step, requires careful handling |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the pyrrole ring can yield fully saturated pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.251 g/mol
- CAS Number : 643759-58-4
The compound features a pyrrole ring, which is a five-membered aromatic structure containing one nitrogen atom. The tert-butyl and methyl groups attached to the pyrrole ring influence the compound's reactivity and solubility.
Organic Synthesis
Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds, particularly in the creation of heterocyclic compounds. It can be utilized to produce more complex molecules through further functionalization reactions.
Medicinal Chemistry
Research indicates that this compound may exhibit biological activities relevant to medicinal chemistry:
- Potential Drug Development : It is studied as a building block for pharmaceuticals due to its structural properties that may enhance biological activity.
- Neuroprotective Agents : Investigations into its derivatives have shown promise as inhibitors for targets like GSK-3β, which is implicated in neuroinflammatory conditions .
The compound's derivatives are being explored for their interactions with biological molecules:
- Antioxidant Properties : Some studies suggest potential antioxidant effects, making it a candidate for research into age-related diseases.
- Enzyme Inhibition : Its derivatives have been evaluated for their ability to inhibit specific enzymes, which could lead to therapeutic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the tert-butyl ester group can influence its lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.
Comparison with Similar Compounds
Table 1: Structural Comparison of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate Derivatives
Key Observations :
- Electron-donating vs. withdrawing groups: Methyl (3-Me) increases nucleophilicity at C3, enabling alkylation/arylation, whereas cyano (2-CN) directs electrophiles to adjacent positions .
- Ring saturation : Fully saturated derivatives (e.g., hexahydropyrrolo[3,4-c]pyrrole) exhibit reduced reactivity in cycloadditions compared to 2,5-dihydro analogues .
Physicochemical Properties
Table 3: Spectral and Physical Data
Biological Activity
Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 643759-58-4) is a compound belonging to the pyrrole family, known for its versatile biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Biological Activity Overview
Pyrrole derivatives, including this compound, have been investigated for various biological activities. These compounds exhibit significant potential in medicinal chemistry due to their ability to interact with multiple biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrole derivatives. For instance, compounds structurally related to this compound have shown effectiveness against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical carcinoma) | 9.6 ± 0.7 |
| Compound B | L1210 (murine leukemia) | 41 ± 3 |
| Compound C | CEM (human T-lymphocyte) | 25 ± 2 |
These results suggest that modifications in the pyrrole structure can enhance anticancer activity .
Antimicrobial Activity
Pyrrole derivatives are also recognized for their antimicrobial properties. A study investigating various pyrrole-based compounds reported:
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Pyrrole Derivative X | Pseudomonas putida | 77 |
| Pyrrole Derivative Y | Mycobacterium tuberculosis | 5 |
These findings indicate that specific structural features in pyrroles can lead to improved efficacy against resistant strains of bacteria .
Mechanistic Insights
The mechanism of action for pyrrole derivatives often involves the inhibition of key enzymes or pathways in target organisms. For example, certain derivatives have been shown to inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis, which is crucial for bacterial survival .
Case Study 1: Anticancer Efficacy
In a comparative study of pyrrole derivatives, this compound was evaluated alongside other compounds for its cytotoxic effects on cancer cell lines. The study highlighted its potential as a lead compound due to its favorable IC50 values across multiple cell lines.
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial efficacy of various pyrrole derivatives against Mycobacterium tuberculosis. This compound demonstrated promising results with a low minimum inhibitory concentration (MIC), suggesting its potential as a therapeutic agent against resistant strains .
Q & A
Q. How do solvent polarity and temperature affect the stability of this compound in solution?
- Conduct accelerated stability studies (40°C/75% RH) in DMSO, MeOH, and THF. Monitor degradation via HPLC-UV and identify byproducts via HRMS. Polar aprotic solvents like DMF may accelerate hydrolysis of the carbamate group .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
